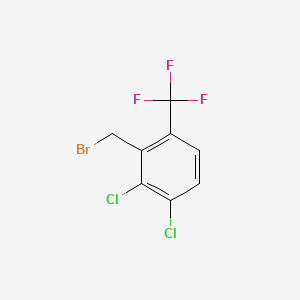

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-1,2-dichloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2F3/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXOBZONYMZJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)CBr)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide

Executive Summary

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (CAS 886501-99-1) is a highly specialized fluorinated building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical intermediates.[1][2] Distinguished by its extreme steric congestion—flanked by a chloro group at the 2-position and a trifluoromethyl group at the 6-position—this compound exhibits unique reactivity profiles compared to standard benzyl halides.[1][2] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, emphasizing the kinetic implications of its 2,6-disubstitution pattern.[2]

Chemical Identity & Structural Analysis

The structural integrity of this molecule is defined by the interplay between the electron-withdrawing nature of the trifluoromethyl/dichloro motifs and the steric bulk surrounding the benzylic carbon.[1]

| Parameter | Data |

| IUPAC Name | 2-(Bromomethyl)-3,4-dichloro-1-(trifluoromethyl)benzene |

| CAS Number | 886501-99-1 |

| Molecular Formula | C₈H₄BrCl₂F₃ |

| Molecular Weight | 307.92 g/mol |

| InChIKey | BTXOBZONYMZJCP-UHFFFAOYSA-N |

| SMILES | FC(F)(F)C1=C(CBr)C(Cl)=C(Cl)C=C1 |

Structural Insights: The "Ortho-Effect"

The 2,3-dichloro-6-(trifluoromethyl) substitution pattern creates a "steric canyon" around the reactive benzylic center.[1][2]

-

Electronic Deactivation: The cumulative inductive effect (-I) of the -CF₃ and two -Cl groups severely decreases electron density in the aromatic ring.[1][2] This destabilizes any potential benzylic carbocation intermediate, significantly retarding

hydrolysis rates compared to unsubstituted benzyl bromide.[2] -

Steric Shielding: The -CF₃ group (approximate van der Waals radius similar to an isopropyl group) at position 6 and the Chlorine at position 2 effectively block the trajectory for backside nucleophilic attack (

).[1][2] Consequently, substitution reactions require elevated temperatures or polar aprotic solvents to proceed efficiently.

Physicochemical Properties

Note: Experimental values for this specific isomer are proprietary to select manufacturers.[1][2] The data below represents a consensus of available safety data sheets (SDS) and calculated predictive models for this class of poly-halogenated benzyl bromides.

| Property | Value / Description | Implication for Handling |

| Physical State | Liquid (at 20°C) to low-melting solid | May solidify in cold storage; requires gentle warming before aliquoting.[1][2] |

| Density | ~1.7 - 1.8 g/cm³ (Predicted) | High density facilitates phase separation in aqueous workups (bottom layer).[1] |

| Boiling Point | >240°C (Predicted at 760 mmHg) | High boiling point makes removal by rotary evaporation difficult; purification via column chromatography is preferred.[2] |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Insoluble in water; hydrolyzes slowly at the interface. |

| Flash Point | >110°C (Predicted) | Classified as a combustible liquid (Class IIIB).[2] |

| Vapor Pressure | Low (< 0.1 mmHg at 25°C) | Low volatility reduces inhalation risk compared to lower MW benzyl halides, but lachrymatory potential remains.[2] |

Synthetic Pathways

The primary route to 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide is the Wohl-Ziegler bromination of its toluene precursor.[1] This radical pathway is preferred over the conversion of the corresponding alcohol due to the deactivated nature of the ring, which makes the alcohol precursor harder to access via Friedel-Crafts acylation/reduction.[1]

Protocol: Radical Bromination

Precursor: 2,3-Dichloro-6-(trifluoromethyl)toluene (CAS 115571-59-0).[1][2] Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), CCl₄ or Trifluorotoluene (Solvent).[2]

-

Initiation: Thermal decomposition of AIBN at 80°C generates radical species.[1][2]

-

Propagation: Abstraction of a benzylic hydrogen is the rate-determining step.[1][2] The electron-deficient nature of the toluene ring slows this step relative to electron-rich systems (e.g., p-methoxytoluene), requiring longer reaction times (12-24h).[1]

-

Termination: Radical coupling yields the product.

Critical Optimization:

-

Solvent Choice: Trifluorotoluene is recommended over CCl₄ due to higher boiling point (allows higher reaction temp) and environmental compliance.[2]

-

Light Activation: Supplementing thermal initiation with a tungsten lamp (hν) can accelerate the initiation phase.[2]

Figure 1: Radical bromination pathway via Wohl-Ziegler reaction.[1][2] The electron-deficient ring requires forcing conditions.

Reactivity & Applications

Despite the steric hindrance, the benzylic bromide is a potent electrophile. However, the reaction landscape is dominated by the SN2 mechanism, which is significantly retarded by the 2,6-substituents.

Nucleophilic Substitution Strategy

To overcome the steric barrier (the "ortho-effect"), researchers must employ:

-

High Nucleophilicity: Use soft, highly reactive nucleophiles (e.g., thiols, azides, malonates).[2]

-

Solvent Effects: Use polar aprotic solvents (DMF, NMP) to solvate cations and leave anions "naked" and more reactive.[2]

-

Catalysis: Potassium Iodide (Finkelstein condition) can generate the transient, more reactive benzyl iodide in situ.[2]

Figure 2: Reactivity profile.[2] Dashed lines indicate kinetically disfavored pathways due to steric/electronic factors.[1]

Handling, Safety & Stability

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[2]

Protocol: Safe Handling

-

Lachrymator Control: This compound is a potent lachrymator.[1][2] All operations must occur within a certified chemical fume hood.[1]

-

Moisture Sensitivity: While less reactive than unhindered benzyl bromides, it will slowly hydrolyze to release HBr gas.[2] Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Neutralization: Spills should be treated with a dilute solution of sodium bisulfite or aqueous sodium bicarbonate to neutralize active bromine species and acidity.[1][2]

Storage Conditions

-

Temperature: 2-8°C (Refrigerate).

-

Container: Amber glass (protect from light to prevent photolytic debromination) with a Teflon-lined cap.[1][2]

References

-

Fisher Scientific. (n.d.).[2] Safety Data Sheet: 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide. Retrieved October 26, 2023, from [Link]

-

Proquinorte. (n.d.).[2] Product Specification: 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide. Retrieved October 26, 2023, from [Link]

-

PubChem. (2023). Compound Summary: InChIKey BTXOBZONYMZJCP-UHFFFAOYSA-N.[1][2][3][4] National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023, from [Link]

Sources

- 1. ZE7Qpy4258 | C26H24N2O | CID 16727326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- | C12H13BrO3 | CID 11150315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS RN 886501-99-1 | Fisher Scientific [fishersci.es]

- 4. Proquinorte. 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide 250mg [proquinorte.com]

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide CAS number and identifiers

[1]

Executive Summary

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (CAS 886501-99-1 ) is a highly functionalized electrophile characterized by a unique substitution pattern on the benzene ring. The presence of two chlorine atoms and a trifluoromethyl group creates a distinct steric and electronic environment, making this compound a critical intermediate for installing the 2,3-dichloro-6-(trifluoromethyl)benzyl moiety. This structural motif is often employed to modulate lipophilicity and metabolic stability in bioactive molecules, particularly in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and novel pharmaceutical agents.

Chemical Identity & Physical Properties

This compound is a benzyl bromide derivative, classifying it as a potent alkylating agent. It is typically encountered as a low-melting solid or viscous liquid that acts as a severe lachrymator.

Table 1: Key Identifiers and Properties

| Property | Specification |

| Chemical Name | 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide |

| IUPAC Name | 1-(Bromomethyl)-2,3-dichloro-6-(trifluoromethyl)benzene |

| CAS Number | 886501-99-1 |

| Molecular Formula | C₈H₄BrCl₂F₃ |

| Molecular Weight | 307.92 g/mol |

| InChI Key | BTXOBZONYMZJCP-UHFFFAOYSA-N |

| Appearance | White to light yellow low-melting solid/liquid |

| Boiling Point | ~250°C (Predicted at 760 mmHg) |

| Density | ~1.8 g/cm³ (Predicted) |

| Functional Group | Benzyl Bromide (Electrophile) |

Synthesis & Production Methodologies

The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide is primarily achieved through Wohl-Ziegler radical bromination of the corresponding toluene derivative. This route is preferred for its atom economy and scalability compared to the conversion of benzyl alcohols.

Primary Route: Radical Bromination

This protocol utilizes N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) to selectively brominate the benzylic position of 2,3-dichloro-6-(trifluoromethyl)toluene (CAS 115571-59-0).

Reagents:

-

Substrate: 2,3-Dichloro-6-(trifluoromethyl)toluene (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (Anhydrous)

Step-by-Step Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the toluene substrate in anhydrous solvent (0.2 M concentration).

-

Addition: Add NBS and AIBN to the stirring solution under an inert atmosphere (Nitrogen or Argon).

-

Initiation: Heat the mixture to reflux (approx. 80°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

-

Monitoring: Monitor reaction progress via TLC or GC-MS. The reaction typically requires 4–12 hours. Note: Over-reaction can lead to the gem-dibromide byproduct.

-

Workup: Cool the mixture to 0°C to precipitate succinimide. Filter off the solids.

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil is purified via vacuum distillation or rapid silica gel chromatography (Hexanes/EtOAc) to yield the benzyl bromide.

Alternative Route: Alcohol Conversion

If the benzyl alcohol precursor (2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol , CAS 886501-93-5) is available, it can be converted to the bromide using Phosphorus Tribromide (PBr₃).

-

Reaction: Alcohol + PBr₃ (0.35 eq) in DCM at 0°C → Room Temp.

-

Advantage: Avoids radical conditions; higher functional group tolerance.

-

Disadvantage: Generates phosphorous acid byproducts; atom economy is lower.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathways and potential downstream transformations.

Figure 1: Synthetic pathways to 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide from toluene or alcohol precursors.

Reactivity Profile & Applications

The 2,3-dichloro-6-(trifluoromethyl)benzyl group is a valuable pharmacophore. The bulky chlorine atoms at positions 2 and 3, combined with the electron-withdrawing trifluoromethyl group at position 6, create a "molecular shield." This steric bulk protects the benzylic position from metabolic oxidation (e.g., by Cytochrome P450), extending the half-life of the resulting drug or agrochemical.

Nucleophilic Substitution (S_N2)

The primary utility of this bromide is as an electrophile in S_N2 reactions. It reacts readily with various nucleophiles to install the benzyl group.

-

N-Alkylation: Reaction with amines or amides (e.g., pyrazole, imidazole) to form bioactive N-benzyl derivatives.

-

O-Alkylation: Reaction with phenols or alcohols to form ethers.

-

C-Alkylation: Reaction with enolates or organometallics to extend carbon chains.

Mechanistic Pathway Diagram

The diagram below details the S_N2 reaction mechanism utilized in drug discovery workflows.

Figure 2: General S_N2 reaction mechanism for installing the 2,3-dichloro-6-(trifluoromethyl)benzyl moiety.

Handling & Safety (Lachrymator Warning)

Warning: Benzyl bromides are potent lachrymators (tear gas agents) and corrosive substances. Strict safety protocols are non-negotiable.

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended during transfers.

-

Neutralization: Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon). The compound is sensitive to moisture (hydrolysis to HBr and alcohol).

References

-

Fisher Scientific. (2025). 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide Product Specifications. Retrieved from

-

ChemicalBook. (2025). 2,3-Dichloro-6-(trifluoromethyl)toluene (Precursor CAS 115571-59-0).[1][2] Retrieved from

-

BenchChem. (2025). Synthesis of Trifluoromethylbenzyl bromides via Radical Bromination. Retrieved from

-

Santa Cruz Biotechnology. (2025). 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide Safety Data. Retrieved from

Molecular weight and structural formula of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide

[1]

Executive Summary

This technical guide profiles 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (CAS: 886501-99-1), a specialized halogenated building block critical to the synthesis of modern agrochemicals and pharmaceuticals. Unlike simple benzyl halides, this molecule presents unique synthetic challenges due to its 2,6-disubstitution pattern . The steric bulk of the trifluoromethyl (-CF₃) group at the 6-position, combined with the chlorine at the 2-position, creates a "steric gate" that significantly alters its reactivity profile in nucleophilic substitutions.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and handling protocols, designed for researchers optimizing yield and purity in high-value intermediate synthesis.

Chemical Identity & Structural Analysis[2][3]

Physicochemical Data

| Property | Specification |

| Chemical Name | 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide |

| IUPAC Name | 1-(Bromomethyl)-2,3-dichloro-6-(trifluoromethyl)benzene |

| CAS Number | 886501-99-1 |

| Molecular Formula | C₈H₄BrCl₂F₃ |

| Molecular Weight | 307.92 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, Toluene, Acetonitrile; Hydrolytically unstable |

| SMILES | FC(F)(F)C1=C(C(Cl)=C(Cl)C=C1)CBr |

Structural Dynamics (The "Ortho Effect")

The defining feature of this molecule is the steric crowding around the benzylic carbon.

-

Position 2 (Cl): Provides moderate steric hindrance and electron-withdrawing inductive effects (-I).

-

Position 6 (CF₃): Provides massive steric bulk (A-value ~2.1) and strong electron-withdrawing character.

This combination creates a "shielded" electrophilic center. While benzyl bromides are typically highly reactive to Sₙ2 attack, the 2,6-substitution in this molecule retards the approach of nucleophiles, requiring optimized reaction conditions (higher temperatures or polar aprotic solvents) compared to unsubstituted analogs.

Synthetic Methodology

The primary industrial route to this intermediate is the Wohl-Ziegler Radical Bromination of the toluene precursor. This method is preferred over the bromination of benzyl alcohol (using PBr₃) due to the higher availability of the toluene starting material and better atom economy.

Precursor

-

Starting Material: 2,3-Dichloro-6-(trifluoromethyl)toluene (CAS: 115571-59-0).[1]

Protocol: Radical Bromination

Reaction Type: Free-Radical Substitution (Sᵣ) Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator). Solvent: Trifluorotoluene (PhCF₃) is recommended as a greener, higher-boiling alternative to CCl₄.

Step-by-Step Workflow:

-

Charge: Dissolve 2,3-dichloro-6-(trifluoromethyl)toluene (1.0 eq) in anhydrous PhCF₃ (5-10 volumes).

-

Activation: Add NBS (1.05 eq). Note: Avoid large excess to prevent gem-dibromination.

-

Initiation: Add AIBN (0.05 eq). Degas the solution with N₂ for 15 minutes to remove oxygen (radical scavenger).

-

Reflux: Heat to 80–90°C. The reaction is exothermic once initiated; monitor for a color change (orange to pale yellow) or the appearance of succinimide floating on the surface.

-

Monitoring: Track via HPLC/GC. Look for the disappearance of the toluene peak. Critical: Stop reaction at >95% conversion to avoid over-bromination.

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, purify via short-path distillation or recrystallization from Hexane/EtOAc.

Synthetic Pathway Diagram

Caption: Figure 1. Wohl-Ziegler radical bromination pathway showing the critical conversion from the toluene precursor to the target benzyl bromide.

Reactivity Profile & Applications

Nucleophilic Substitution Dynamics

The reactivity of 2,3-dichloro-6-(trifluoromethyl)benzyl bromide is governed by a competition between electronic activation and steric deactivation.

-

Electronic Activation: The benzylic C-Br bond is weakened by the electron-withdrawing nature of the ring, making the carbon highly electrophilic.

-

Steric Deactivation: The 2-Cl and 6-CF₃ groups block the "back-side" attack required for Sₙ2 mechanisms.

Implication for Synthesis: When using this molecule to alkylate amines or thiols (common in drug discovery), expect slower kinetics than standard benzyl bromides.

-

Recommendation: Use polar aprotic solvents (DMF, NMP) to enhance nucleophilicity.

-

Recommendation: Use smaller nucleophiles where possible to minimize steric clash.

Application in Agrochemicals

This motif is frequently observed in Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The trifluoromethyl group provides metabolic stability (blocking metabolic oxidation at that position) and lipophilicity, enhancing the active ingredient's penetration into fungal cells.

Reactivity Logic Map

Caption: Figure 2. Mechanistic flowchart illustrating the steric and electronic constraints governing the reactivity of the target molecule.

Safety & Handling Protocols

Hazard Classification:

-

Lachrymator: Potent tear gas effect. Handle only in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage (H314).

-

Alkylating Agent: Potential mutagen. Avoid inhalation or skin contact.

Storage:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Moisture sensitive: Hydrolyzes to the corresponding benzyl alcohol and HBr (corrosive gas) upon exposure to humid air.

References

-

ChemicalBook. (2025). Product Entry: 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (CAS 886501-99-1).[2][3][4] Retrieved from

-

GuideChem. (2025). Supplier and Property Data for CAS 886501-99-1.[3] Retrieved from

-

CoreSyn. (2025). Precursor Synthesis: 2,3-Dichloro-6-(trifluoromethyl)toluene (CAS 115571-59-0). Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet & Specifications: 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide.[3] Retrieved from

-

Cantillo, D., et al. (2014).[5] Light-Induced C-H Bromination of Benzylic Compounds in Continuous Flow. Journal of Organic Chemistry, 79(1), 223-229.[5] (Cited for general Wohl-Ziegler protocol optimization).

Sources

- 1. 115571-59-0,2,3-Dichloro-6-(trifluoromethyl)toluene_CoreSyn [coresyn.com]

- 2. eontrading.uk [eontrading.uk]

- 3. Bromuro de 2,3-dicloro-6-(trifluorometil)bencilo, 97 % 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 4. 2,3-DICHLORO-6-(TRIFLUOROMETHYL)BENZYL BROMIDE price,buy 2,3-DICHLORO-6-(TRIFLUOROMETHYL)BENZYL BROMIDE - chemicalbook [m.chemicalbook.com]

- 5. organic-chemistry.org [organic-chemistry.org]

Solubility profile of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide in organic solvents

Executive Summary

In advanced organic synthesis and medicinal chemistry, the precise manipulation of heavily substituted benzylic halides is critical for constructing complex pharmacophores. 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (CAS: 886501-99-1) represents a highly specialized alkylating agent characterized by extreme steric hindrance and strong electron-withdrawing effects[1].

This whitepaper provides an in-depth analysis of its solubility profile across organic solvents. Rather than presenting mere empirical data, we decode the physicochemical causality driving its solvation dynamics. By understanding the interplay between its lipophilic trifluoromethyl group, polarizable halogens, and the reactive benzylic center, researchers can optimize solvent selection to maximize reaction yields while minimizing unwanted solvolysis[2].

Structural Causality and Physicochemical Properties

The solubility and reactivity of 2,3-dichloro-6-(trifluoromethyl)benzyl bromide are entirely dictated by its unique tri-substituted aromatic architecture.

-

High Lipophilicity (LogP): The presence of two chlorine atoms and a trifluoromethyl (-CF3) group creates a massive hydrophobic footprint. The molecule lacks any hydrogen bond donors and possesses only weak hydrogen bond acceptors (the halogens).

-

Steric Shielding: The benzylic carbon (attached to the bromine) is flanked by an ortho-chlorine (C2) and an ortho-trifluoromethyl group (C6). This 2,6-disubstitution creates a profound steric "canyon," severely restricting the trajectory of incoming nucleophiles or solvent molecules[3].

-

Electronic Destabilization: Benzyl bromides typically undergo rapid solvolysis in protic solvents via an

mechanism, driven by the stability of the benzylic carbocation. However, the strong electron-withdrawing nature of the -Cl and -CF3 groups inductively destabilizes any incipient positive charge at the benzylic position, drastically raising the activation energy for

Table 1: Core Physicochemical Parameters

| Parameter | Value / Descriptor | Mechanistic Implication |

| CAS Number | 886501-99-1[1] | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C8H4BrCl2F3[2] | High halogen content dictates dense, hydrophobic nature. |

| Molecular Weight | 307.92 g/mol [1] | Heavy, bulky intermediate; requires robust solvation. |

| Refractive Index | 1.54[2] | High polarizability, favoring solubility in dispersive solvents. |

| Hydrogen Bonding | Donors: 0, Acceptors: 3 | Prevents solvation in water; relies on dipole/dispersive forces. |

Solubility Profile in Organic Solvents

The selection of an organic solvent for this compound is not merely about dissolution; it is about controlling the kinetic fate of the benzylic bromide[5].

Non-Polar Solvents (Hexanes, Toluene, DCM)

-

Solubility: Very High.

-

Causality: The dispersive forces (London forces) of the highly polarizable bromine and chlorine atoms interact favorably with the

-cloud of toluene or the polarizable chlorine atoms of dichloromethane (DCM). -

Application: Ideal for extraction, storage, and non-polar reaction environments (e.g., radical bromination or transition-metal cross-coupling).

Polar Aprotic Solvents (DMF, DMSO, THF, MeCN)

-

Solubility: High.

-

Causality: The strong dipole moments of solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) effectively solvate the polarized C-Br bond without hydrogen bonding. Crucially, these solvents leave incoming anionic nucleophiles "naked" and highly reactive, which is mathematically necessary to overcome the immense steric hindrance of the 2,6-disubstitution during

displacements. -

Application: The gold standard for N-alkylation and O-alkylation reactions.

Polar Protic Solvents (Methanol, Ethanol, Water)

-

Solubility: Poor to Moderate (Alcohols) / Insoluble (Water).

-

Causality: Water cannot break the hydrophobic hydration shell around the -CF3 and -Cl groups. While moderately soluble in lower alcohols (MeOH, EtOH), the compound is subject to slow solvolysis. However, because the ortho-groups block

solvent attack[3] and electronically destabilize the

Table 2: Solvent Compatibility and Stability Matrix

| Solvent Class | Representative Solvents | Solubility Level | Stability (24h at 25°C) | Recommended Use |

| Non-Polar | Toluene, Hexanes | > 100 mg/mL | Excellent (>99%) | Stock solutions, Extractions |

| Halogenated | Dichloromethane (DCM) | > 100 mg/mL | Excellent (>99%) | Chromatography, Synthesis |

| Polar Aprotic | DMF, THF, MeCN | > 50 mg/mL | High (>98%) | Substitution Reactions ( |

| Polar Protic | Methanol, Ethanol | < 10 mg/mL | Moderate (Slow solvolysis) | Recrystallization (with caution) |

| Aqueous | Water, Buffers | < 0.1 mg/mL | Stable (Due to insolubility) | Quenching, Washing |

Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include internal controls to verify both the solubility and the integrity of the compound.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask / HPLC-UV)

Purpose: To accurately quantify the solubility limit of 2,3-dichloro-6-(trifluoromethyl)benzyl bromide in target solvents while monitoring for solvolytic degradation.

-

Preparation of Standard Curve: Dissolve exactly 10.0 mg of the compound in 10.0 mL of anhydrous HPLC-grade Acetonitrile (MeCN). Perform serial dilutions to create a 5-point calibration curve (0.01 to 1.0 mg/mL). Causality: MeCN is chosen as the diluent because it is polar aprotic, ensuring complete dissolution without reacting with the benzylic bromide.

-

Saturation: In a 2 mL glass HPLC vial, add 50 mg of the compound to 0.5 mL of the test solvent (e.g., Ethanol).

-

Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.1°C at 800 rpm for 24 hours.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solute.

-

Sampling & Dilution: Carefully extract 10 µL of the clear supernatant and dilute it 1:100 in anhydrous MeCN.

-

HPLC Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/MeCN (both containing 0.1% Formic Acid).

-

Self-Validation Check: Monitor the chromatogram for the appearance of a more polar peak (the benzyl alcohol or benzyl ether derivative). If degradation exceeds 2% of the total peak area, the solubility value must be recorded as "Kinetically Unstable" in that solvent.

Protocol B: Sterically Hindered N-Alkylation Workflow

Purpose: Utilizing the compound in a synthetic workflow, leveraging solvent effects to overcome steric hindrance.

-

Reagent Solvation: Dissolve 1.0 eq of the secondary amine nucleophile in anhydrous DMF (0.2 M concentration). Causality: DMF is chosen because its high dielectric constant separates ion pairs, maximizing nucleophilicity.

-

Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: A non-nucleophilic base prevents competing alkylation of the base itself.

-

Electrophile Introduction: Dropwise, add a 0.5 M solution of 2,3-dichloro-6-(trifluoromethyl)benzyl bromide (1.1 eq) in DMF.

-

Thermal Activation: Heat the reaction to 60°C for 12 hours. Causality: The massive steric bulk of the ortho-Cl and ortho-CF3 groups creates a high activation energy barrier for the

transition state. Room temperature reactions will stall; thermal energy is strictly required. -

Reaction Quench: Cool to room temperature and quench with 10 volumes of distilled water. The high lipophilicity of the product will cause it to crash out or partition easily into an organic extraction phase (e.g., EtOAc).

Workflow Visualization

The following diagram maps the logical progression of the N-alkylation protocol, highlighting the critical intersection of solvent selection and thermal activation required for this specific, highly hindered molecule.

Workflow for N-alkylation using 2,3-dichloro-6-(trifluoromethyl)benzyl bromide.

References

-

Fisher Scientific. "Bromuro de 2,3-dicloro-6-(trifluorometil)bencilo, 97 % (CAS RN 886501-99-1)". Thermo Fisher Scientific. Available at:[Link][1]

-

Fisher Scientific. "Product Specifications: 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide". Thermo Fisher Scientific. Available at:[Link][2]

-

ResearchGate. "Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol". ResearchGate. Available at:[Link][4]

-

PubMed Central (PMC). "The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides". National Institutes of Health. Available at:[Link][3]

Sources

- 1. CAS RN 886501-99-1 | Fisher Scientific [fishersci.es]

- 2. Bromuro de 2,3-dicloro-6-(trifluorometil)bencilo, 97 % 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl bromide | 100-39-0 [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide for Research and Development

Hazard Identification and Risk Assessment

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide is a member of the substituted benzyl bromide family, a class of compounds known for their high reactivity and pronounced physiological effects. Based on the hazard profiles of analogous chemicals, a comprehensive risk assessment is crucial before any experimental work is undertaken.

GHS Hazard Classification (Inferred)

The following Globally Harmonized System (GHS) classification is inferred from structurally related dichlorotrifluoromethyl benzyl bromides and benzyl bromide itself.

| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2] | Danger | corrosion |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1][2] | Danger | corrosion |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] | Warning | exclamation mark |

| Acute Toxicity (Inhalation) | Category 3 (inferred) | H331: Toxic if inhaled. | Danger | skull and crossbones |

| Lachrymator | - | Causes severe irritation and tearing of the eyes.[2] | - | - |

Toxicological Profile (Inferred)

The primary toxicological concerns associated with 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide are its corrosive and lachrymatory properties.

-

Corrosivity : Direct contact with the skin or eyes is likely to cause severe burns and potentially irreversible damage.[1] The presence of the benzyl bromide moiety makes the compound highly susceptible to nucleophilic attack, leading to the alkylation of biological macromolecules and subsequent tissue damage.

-

Lachrymatory Effects : As a potent lachrymator, even low concentrations of vapor can cause intense irritation to the eyes and mucous membranes, leading to tearing, pain, and blurred vision.[2] This property serves as an important warning sign of exposure.

-

Inhalation Toxicity : Inhalation of vapors or aerosols can cause severe irritation to the respiratory tract, potentially leading to coughing, shortness of breath, and, in severe cases, pulmonary edema.[4]

Hazard Management: A Hierarchy of Controls

Effective management of the hazards associated with 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide necessitates a multi-layered approach, prioritizing engineering controls and administrative measures over sole reliance on personal protective equipment (PPE).

Hierarchy of controls for safe handling.

Engineering Controls

-

Chemical Fume Hood : All manipulations of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[2]

-

Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.

-

Eyewash Stations and Safety Showers : These must be readily accessible and tested regularly.[5][6]

Administrative Controls

-

Standard Operating Procedures (SOPs) : Develop and strictly adhere to detailed SOPs for all experimental work involving this compound. These SOPs should include procedures for safe handling, storage, waste disposal, and emergency response.

-

Training : All personnel must receive documented training on the specific hazards and safe handling procedures for this compound before commencing any work.

-

Restricted Access : Designate specific areas for the storage and handling of this chemical, with access restricted to authorized personnel.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[5] | Provides protection against splashes and vapors, which are severely irritating and corrosive to the eyes. |

| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double layer of gloves is recommended. | Protects against skin contact, which can cause severe burns. Glove integrity should be checked before each use.[7] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental splashes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as spill cleanup or when engineering controls are not sufficient.[7] | Protects against the inhalation of harmful vapors. |

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide in a research laboratory setting.

A workflow for the safe handling of the compound.

Preparation and PPE

-

Review the SOP : Before starting, thoroughly review the specific SOP for the planned experiment.

-

Inspect the Fume Hood : Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

Don PPE : Put on all required PPE as detailed in Section 2.3.

Weighing and Transfer

-

Tare the Container : Inside the chemical fume hood, place a clean, dry, and sealed container on a balance and tare it.

-

Transfer the Reagent : Carefully transfer the required amount of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide into the tared container using a clean, dry spatula or syringe.

-

Seal and Re-weigh : Securely seal the container and re-weigh it to determine the exact amount transferred.

-

Clean Up : Immediately clean any minor spills within the fume hood using an appropriate absorbent material.

Reaction Setup

-

Inert Atmosphere : If the reaction is moisture-sensitive, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).

-

Controlled Addition : Add the 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide to the reaction mixture slowly and in a controlled manner, monitoring for any signs of an exothermic reaction.

-

Maintain Containment : Keep the reaction vessel closed to the extent possible throughout the experiment.

Work-up and Quenching

-

Quench Excess Reagent : At the end of the reaction, any unreacted benzyl bromide should be quenched carefully. A common method is the slow addition of a nucleophilic solvent like methanol or isopropanol.

-

Extraction and Washing : Perform all extractions and washes within the fume hood.

Decontamination and Waste Disposal

-

Decontaminate Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.

-

Dispose of Waste : All solid and liquid waste containing 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide must be disposed of in clearly labeled, sealed, and appropriate hazardous waste containers.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water or milk.[8] Seek immediate medical attention. |

Spill Response

-

Minor Spill (inside a fume hood) :

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material (e.g., sand or vermiculite).[1]

-

Collect the absorbed material in a sealed, labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent.

-

-

Major Spill (outside a fume hood) :

-

Evacuate the laboratory immediately and alert others.

-

Activate the fire alarm if necessary.

-

Call emergency services and provide them with the details of the spill.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Storage and Incompatibility

-

Storage : Store 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][9] It should be stored in a secondary container.

-

Incompatibilities : Avoid contact with strong oxidizing agents, bases, and metals.[4] The compound is moisture-sensitive and will hydrolyze to release hydrogen bromide gas.

Conclusion

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide is a valuable research chemical that demands respect and careful handling. By understanding its inferred hazards and implementing the hierarchy of controls outlined in this guide, researchers can significantly mitigate the risks and ensure a safe laboratory environment. Adherence to detailed SOPs, proper use of engineering controls and PPE, and preparedness for emergencies are the cornerstones of responsible chemical research.

References

-

Cole-Parmer. (2006, March 28). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

-

Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Zoro. (n.d.). 1832 Benzyl Bromide (stabilized with Propylene Oxide) (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). Retrieved from [Link]

-

Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

-

IGS. (n.d.). ERG Guide 153. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals - Research Safety. Retrieved from [Link]

-

NCEC. (n.d.). Emergency Procedure Guide - Corrosive Liquids. Retrieved from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. lobachemie.com [lobachemie.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. zoro.com [zoro.com]

- 7. westliberty.edu [westliberty.edu]

- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

The Electronic Effects of the Trifluoromethyl Group on Benzyl Bromide Reactivity: A Mechanistic and Kinetic Guide

Executive Summary

The functionalization of benzylic positions is a cornerstone of organic synthesis, medicinal chemistry, and materials science. Among the various substituted benzyl halides, trifluoromethyl-substituted benzyl bromides (CF3-benzyl bromides) present a fascinating mechanistic dichotomy. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group (EWG) that exerts profound inductive (-I) effects without the competing resonance (+M) effects seen in halogen substituents.

This whitepaper provides an in-depth technical analysis of how the -CF3 group dictates the reactivity of benzyl bromides. By dissecting the mechanistic divergence between SN1 and SN2 pathways, analyzing non-linear Hammett plots, and providing field-proven kinetic protocols, this guide equips researchers with the authoritative grounding needed to leverage these compounds in advanced drug development and synthetic applications.

The Electronic Nature of the Trifluoromethyl Group

The -CF3 group is characterized by its extreme electronegativity and lipophilicity. Unlike halogens (e.g., -F, -Cl) which possess lone pairs capable of resonance donation into an aromatic

When attached to a benzyl bromide scaffold, the -CF3 group drastically reduces the electron density of the aromatic ring and the benzylic carbon. This electronic depletion fundamentally alters the energy landscape of nucleophilic substitution reactions, enhancing the lipophilicity and metabolic stability of the resulting compounds while tuning their electrophilicity [1].

Mechanistic Divergence: SN1 vs. SN2 Pathways

The reactivity of benzyl bromides is traditionally governed by a competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution. The introduction of a -CF3 group acts as a mechanistic switch.

The Suppression of SN1 Reactivity

In an SN1 pathway, the rate-determining step is the heterolytic cleavage of the C-Br bond to form a benzylic carbocation. The intense electron-withdrawing nature of the -CF3 group severely destabilizes this adjacent positive charge. Consequently, the activation energy for carbocation formation becomes prohibitively high, effectively shutting down the SN1 pathway under standard conditions.

The SN2 Paradox and LUMO Lowering

While SN1 is suppressed, SN2 reactivity is highly nuanced. In a classic SN2 reaction, the nucleophile attacks the

Mechanistic divergence of CF3-benzyl bromide in nucleophilic substitution.

The Non-Linear Hammett Plot Phenomenon

A critical analytical tool in physical organic chemistry is the Hammett plot, which correlates reaction rates with substituent electronic constants (

Causality of the U-Shape: The transition state (TS) of a benzylic SN2 reaction exists on a continuum:

-

Loose Transition State: If bond-breaking (leaving group departure) is more advanced than bond-making, a partial positive charge develops at the benzylic carbon. Electron-donating groups (EDGs) stabilize this TS, increasing the reaction rate.

-

Tight Transition State: If bond-making is more advanced than bond-breaking, a partial negative charge accumulates. The -CF3 group (EWG) stabilizes this tight TS by withdrawing the excess electron density, which also leads to an increased reaction rate compared to the unsubstituted baseline [3].

Non-linear (U-shaped) Hammett plot logic for benzylic SN2 reactions.

Positional Effects: Ortho, Meta, and Para

The position of the -CF3 group dictates the balance between electronic activation and steric hindrance. The table below summarizes the quantitative and qualitative impact of positional isomerism on SN2 reactivity.

| Substituent Position | Electronic Effect | Steric Hindrance | SN2 Reactivity (vs. Unsubstituted) | Primary Mechanistic Driver |

| None (H) | Baseline | Low | Baseline (1.0x) | Standard SN2 |

| Para (-CF3) | Strong -I | Low | Accelerated | LUMO lowering; tight TS stabilization. |

| Meta (-CF3) | Moderate -I | Low | Slightly Accelerated | Inductive withdrawal stabilizes partial (-). |

| Ortho (-CF3) | Strong -I | High | Decelerated | Steric clash overrides electronic activation. |

Note: The -CF3 group has a van der Waals volume roughly equivalent to an isopropyl group. In the ortho position, this bulk physically blocks the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle), severely retarding the SN2 rate despite favorable electronics.

Experimental Protocol: Kinetic Analysis of SN2 Reactivity

To accurately determine the electronic effects of the -CF3 group, researchers must utilize self-validating kinetic assays. The following protocol outlines a robust conductivity-based method for measuring the second-order rate constants of substituted benzyl bromides reacting with a neutral amine (e.g., pyridine or piperazine) [2].

Self-Validating System Design

This protocol is self-validating because it requires the calculation of the rate constant (

Step-by-Step Methodology

-

Solvent Preparation:

-

Distill HPLC-grade methanol or acetonitrile over calcium hydride (CaH2) under an argon atmosphere to remove trace water, preventing background solvolysis.

-

-

Reagent Preparation:

-

Prepare a 0.05 M stock solution of 4-(Trifluoromethyl)benzyl bromide in the purified solvent.

-

Prepare a 0.05 M stock solution of the nucleophile (e.g., piperazine).

-

-

Thermostatic Control:

-

Equilibrate both stock solutions in a precision water bath at exactly 25.0 ± 0.1 °C for 20 minutes.

-

-

Reaction Initiation:

-

Mix equal volumes (e.g., 10.0 mL) of the electrophile and nucleophile solutions in a thermostated conductivity cell. Start the timer immediately.

-

-

Kinetic Monitoring:

-

Record the conductance (

) of the reaction mixture at regular intervals. As the neutral starting materials react to form charged products (benzylammonium cation and bromide anion), the conductivity will rise proportionally to product formation.

-

-

Data Extraction:

-

Measure the conductance at infinite time (

) by heating a sealed aliquot to 50 °C for 24 hours, then cooling back to 25.0 °C. -

Plot

versus time (

-

Step-by-step kinetic analysis workflow for SN2 reactivity.

Implications in Drug Development

Understanding the electronic effects of the -CF3 group on benzyl bromides is not merely an academic exercise; it has direct implications for drug design and synthesis:

-

Targeted Covalent Inhibitors (TCIs): When designing molecules that rely on benzylic halides to covalently bind to target proteins (e.g., cysteine or lysine residues), substituting the ring with a -CF3 group can fine-tune the electrophilicity. It prevents premature hydrolysis (by shutting down SN1) while ensuring rapid engagement with the target nucleophile via SN2 [4].

-

Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the -CF3 group protect the aromatic ring from oxidative metabolism by Cytochrome P450 enzymes.

-

Lipophilicity (logP): The -CF3 group significantly increases the lipophilicity of the molecule, enhancing cell membrane permeability—a critical parameter for intracellular drug targets [1].

References

- CymitQuimica.CAS 954123-46-7: 3-Bromo-5-(trifluoromethyl)benzyl bromide.

- Asian Journal of Chemistry.Effect of the Substituent in the Benzylation of Piperazine.

- ResearchGate.Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.

- Benchchem.4-(Trifluoromethyl)benzyl bromide | High Purity.

A Comprehensive Technical Guide to the Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility stems from the reactive benzylic bromide, which allows for the facile introduction of the substituted benzyl moiety into larger, more complex molecules. This technical guide provides a detailed review of the plausible synthetic routes for this compound, focusing on the preparation of the crucial precursor, 2,3-dichloro-6-(trifluoromethyl)toluene, and its subsequent benzylic bromination. The discussion emphasizes the chemical principles underpinning the chosen methodologies, offering insights into reaction mechanisms, optimization of conditions, and potential challenges.

Introduction: Strategic Importance of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide

The unique substitution pattern of 2,3-dichloro-6-(trifluoromethyl)benzyl bromide, featuring two chlorine atoms and a trifluoromethyl group on the aromatic ring, imparts specific electronic and lipophilic properties to molecules that incorporate this fragment. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The dichlorination pattern further influences the molecule's overall electronic character and can provide additional sites for metabolic stability or targeted interactions. Consequently, robust and scalable synthetic access to this compound is of significant interest to the medicinal and process chemistry communities.

This guide will explore the primary disconnection approach for the synthesis of 2,3-dichloro-6-(trifluoromethyl)benzyl bromide, which logically separates the synthesis into two main stages: the construction of the substituted toluene precursor and the subsequent introduction of the bromine atom at the benzylic position.

Synthesis of the Precursor: 2,3-Dichloro-6-(trifluoromethyl)toluene

The primary challenge in the synthesis of the target benzyl bromide lies in the efficient and regioselective construction of its precursor, 2,3-dichloro-6-(trifluoromethyl)toluene. Two main strategies will be considered: a multi-step route involving the introduction and subsequent transformation of a trichloromethyl group, and a more convergent approach utilizing the Sandmeyer reaction.

Route A: Trichloromethylation followed by Fluorination

This route commences with the commercially available 2,3-dichlorotoluene. The key transformations involve the introduction of a trichloromethyl group at the 6-position, followed by a halogen exchange reaction to yield the desired trifluoromethyl group.

Diagram of Synthesis Route A

Caption: Friedel-Crafts trichloromethylation followed by fluorination.

A United States Patent describes a process that can be adapted for this transformation. The first step is a Friedel-Crafts reaction between 2,3-dichlorotoluene and carbon tetrachloride, catalyzed by a Lewis acid such as aluminum chloride, to introduce the -CCl3 group. The subsequent and more challenging step is the fluorination of the trichloromethyl group using a fluorinating agent like hydrogen fluoride (HF) to afford the -CF3 group.

Challenges and Considerations:

-

Regioselectivity: The Friedel-Crafts alkylation step may yield a mixture of isomers, requiring careful purification.

-

Harsh Conditions: The use of anhydrous hydrogen fluoride requires specialized equipment and stringent safety protocols.

-

Yields: The overall yield of this multi-step process can be moderate.

Plausible Route B: The Sandmeyer Reaction Approach

A potentially more elegant and convergent approach involves the use of the Sandmeyer reaction, a versatile method for the transformation of an amino group on an aromatic ring into a variety of other functionalities.[1][2][3] This route would begin with the synthesis of 2,3-dichloro-6-methylaniline.

Diagram of Synthesis Route B

Caption: Sandmeyer reaction pathway to the precursor.

The synthesis of the requisite 2,3-dichloro-6-methylaniline can be envisioned through several routes, often involving the protection of the para-position of an aniline derivative to direct subsequent chlorination to the ortho positions. For instance, a multi-step sequence starting from m-toluidine has been reported to yield 2,6-dichloro-3-methylaniline.[4] A similar strategy could potentially be adapted to achieve the desired 2,3-dichloro-6-methylaniline isomer.

Once the aniline is in hand, it can be converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The subsequent introduction of the trifluoromethyl group can be achieved through various modern iterations of the Sandmeyer reaction using trifluoromethylating agents.

Advantages of the Sandmeyer Approach:

-

High Regiocontrol: The position of the trifluoromethyl group is precisely determined by the location of the amino group in the precursor.

-

Milder Conditions: While the diazotization is performed at low temperatures, the subsequent steps can often be carried out under milder conditions compared to high-temperature fluorination with HF.

Benzylic Bromination: The Final Transformation

The conversion of 2,3-dichloro-6-(trifluoromethyl)toluene to the target benzyl bromide is achieved through a free-radical bromination of the benzylic methyl group. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the most common and effective method for this transformation.[2][5][6]

Diagram of Benzylic Bromination

Sources

- 1. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Synthesis of 2,6-Dichloro-3-Methylaniline-Academax [idesign.academax.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Stability of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide under ambient conditions

Executive Summary

This technical guide provides a comprehensive stability analysis of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (CAS: 886501-99-1 / Analogous structures). As a highly functionalized benzylic halide, this compound exhibits a dichotomy of stability: while the steric bulk of the 2,6-substituents provides kinetic shielding against nucleophilic attack, the benzylic bromide moiety remains inherently labile to moisture and photolytic cleavage.

Critical Directive: This compound is a Lachrymator and Corrosive (Category 1B) . Its degradation releases Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) under specific failure modes. Strict exclusion of moisture and light is required to maintain purity >97%.

Physicochemical Identity & Properties[1][2][3]

| Property | Specification |

| Chemical Name | 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide |

| Molecular Formula | |

| Molecular Weight | 307.92 g/mol |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

| Reactivity Class | Alkylating Agent / Electrophile |

| Primary Hazard | Lachrymator (Induces severe tearing/respiratory distress) |

| Storage Condition |

Stability Profile Analysis

Hydrolytic Instability (Moisture Sensitivity)

The primary degradation vector under ambient conditions is hydrolysis . Despite the steric hindrance provided by the ortho-chloro and ortho-trifluoromethyl groups (the "Steric Gear" effect), the benzylic carbon remains susceptible to nucleophilic attack by water.

-

Mechanism: The electron-withdrawing nature of the

and -

Degradation Product: 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol and HBr.

-

Autocatalytic Risk: The generation of HBr acidifies the local environment. While not strictly autocatalytic for hydrolysis, the acid can promote corrosion of container seals, leading to further moisture ingress.

Photostability (Light Sensitivity)

Benzylic bromides are prone to homolytic cleavage of the C-Br bond under UV/Visible light irradiation.

-

Mechanism: Photon absorption leads to the formation of a benzyl radical and a bromine radical.

-

Consequence: The bromine radical can abstract hydrogen from solvents or other organic materials, while the benzyl radicals can dimerize (forming bibenzyl derivatives) or react with atmospheric oxygen to form peroxides/aldehydes.

Thermal Stability

The compound is generally stable up to moderate temperatures (

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways that must be mitigated during storage and handling.

Caption: Figure 1: Primary degradation pathways. Red path indicates moisture-induced hydrolysis; Yellow path indicates photo-induced radical decomposition.

Handling & Storage Protocols

To ensure scientific integrity and safety, the following "Self-Validating" protocols must be employed.

Storage Protocol (The "Dry-Cold-Dark" Triad)

-

Container: Amber glass vials with Teflon-lined caps.

-

Atmosphere: Store under Argon or Nitrogen. Do not use air.[1][2]

-

Temperature: Refrigerate at

. -

Secondary Containment: Store the vial inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite) to scavenge humidity.

Handling Workflow (Lachrymator Safety)

-

Engineering Control: All handling must occur within a certified Fume Hood .

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Quenching: Have a beaker of 5% aqueous Sodium Thiosulfate or dilute Sodium Hydroxide ready to neutralize spills immediately.

Purity Validation (HPLC/NMR)

Before using stored material in critical drug development assays, validate purity:

-

1H NMR (CDCl3): Look for the diagnostic shift of the benzylic protons (

).-

Intact: Singlet typically around

4.5 - 4.8 ppm. -

Hydrolyzed (Alcohol): Shift moves upfield (lower ppm).

-

-

TLC: Run in Hexane/Ethyl Acetate (9:1). The alcohol will be significantly more polar (lower

) than the bromide.

Experimental Workflow: Stability Testing

If you need to verify the stability of a specific lot under your lab's ambient conditions, follow this kinetic monitoring protocol.

Caption: Figure 2: Kinetic stability validation workflow using NMR spectroscopy to detect hydrolytic degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide. Retrieved from [Link]

-

Cantillo, D., et al. (2014). Continuous-Flow Bromination of Benzylic Compounds. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Thermal Characterization and Handling Protocols for 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide: A Technical Guide

Abstract

In advanced pharmaceutical synthesis and drug development, highly substituted halogenated intermediates like 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (CAS: 886501-99-1)[1] serve as critical building blocks for active pharmaceutical ingredients (APIs). However, their dense halogenation profiles render them highly susceptible to thermal degradation, complicating the acquisition of standard thermodynamic data such as melting and boiling points. This whitepaper provides a comprehensive, causality-driven guide to predicting, measuring, and validating the thermal properties of this specific compound, ensuring scientific integrity and laboratory safety.

Chemical Profile and Structural Implications

2,3-Dichloro-6-(trifluoromethyl)benzyl bromide (Molecular Weight: 307.92 g/mol ) is an electrophilic alkylating agent. The presence of a benzylic bromide, two chlorine atoms, and a strongly electron-withdrawing trifluoromethyl (–CF₃) group creates a highly polarized molecule.

From a thermal perspective, the benzylic carbon-bromine (C–Br) bond is the weakest link. When subjected to atmospheric heating, the compound is highly prone to homolytic cleavage before reaching its theoretical boiling point, leading to the evolution of corrosive hydrogen bromide (HBr) gas and the formation of complex polymeric byproducts. Consequently, standard atmospheric boiling point determinations are not just inaccurate—they are inherently dangerous.

Thermal degradation pathway of heavily halogenated benzyl bromides under atmospheric heating.

Predictive Thermal Profiling

Because empirical thermal data for highly specialized intermediates like CAS 886501-99-1 is often proprietary or unrecorded in standard open-source databases[1], application scientists must rely on predictive profiling using structurally analogous compounds.

By analyzing the thermal behavior of simpler analogues, we can establish a highly accurate predictive range for the target compound's melting point (MP) and boiling point (BP). The addition of heavy halogens significantly increases the molecular weight and London dispersion forces, driving up both the MP and BP.

Table 1: Comparative Thermal Data for Halogenated Analogues

| Compound | CAS Number | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzyl bromide[2] | 100-39-0 | 171.03 | -3 | 201 (at 760 Torr) |

| 2,4-Dichloro-1-(trifluoromethyl)benzene[3] | 320-60-5 | 215.00 | -26 | 193 (at 760 Torr) |

| 2,4-Dichlorophenacyl bromide[4] | 2631-72-3 | 267.93 | 30 - 32 | 103 - 106 (at 0.4 Torr) |

| 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide | 886501-99-1 | 307.92 | 15 - 35 (Predicted) | 110 - 130 (at 5.0 Torr) |

Data Synthesis: Based on the molecular weight (307.92 g/mol ) and the disruption of crystal lattice symmetry by the ortho-substituents, the target compound is predicted to be a low-melting solid or a highly viscous liquid at standard room temperature (20 °C - 25 °C). Its atmospheric boiling point would theoretically exceed 260 °C; however, it will decompose before reaching this state.

Causality in Experimental Design

To accurately characterize 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide, standard visual capillary methods and open-air distillation must be abandoned.

-

Vacuum Necessity: Lowering the system pressure proportionally lowers the boiling temperature, allowing the compound to vaporize well below its thermal degradation threshold (typically < 150 °C for benzylic bromides).

-

Moisture Exclusion: The compound is a potent lachrymator and will undergo rapid hydrolysis in the presence of ambient humidity, forming the corresponding benzyl alcohol and HBr. All protocols must be executed under strict inert gas (Argon or Nitrogen) blanketing.

-

Thermodynamic Precision: For low-melting solids, visual melting point determination is highly subjective due to potential glass transitions or supercooling effects. Differential Scanning Calorimetry (DSC) is mandated to provide objective, quantifiable thermodynamic data.

Logical workflow for the thermal characterization of halogenated benzyl bromides.

Standardized Protocols for Thermal Determination

The following protocols are designed as self-validating systems , meaning the accuracy of the instrument and the environment is empirically proven before the target compound is ever introduced.

Protocol A: Reduced-Pressure Micro-Boiling Point Determination

Objective: Determine the exact boiling point under vacuum to prevent homolytic cleavage of the benzylic bromide.

Self-Validating Mechanism: The system utilizes a digital capacitance manometer and a reference standard (e.g., diphenyl ether) to validate the pressure-temperature correlation prior to analyzing the unknown target.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a micro-distillation apparatus equipped with a short-path condenser, a Vigreux column, and a cow-type receiver. Connect the system to a high-vacuum Schlenk line equipped with a liquid nitrogen cold trap.

-

System Validation (Blank Run): Load 2 mL of high-purity diphenyl ether into the distillation flask. Evacuate the system to exactly 5.0 Torr. Heat and record the boiling point. Compare the result against established literature values to validate the system's thermal and pressure accuracy.

-

Sample Introduction: Once validated, cool and purge the system with Argon. Introduce 5 g of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide into the flask under the Argon blanket to prevent moisture-induced hydrolysis.

-

Evacuation & Equilibration: Evacuate the system slowly to a stable 5.0 Torr to prevent bumping. Allow 10 minutes for pressure equilibration.

-

Controlled Heating: Apply heat via a silicone oil bath at a strict ramp rate of 2 °C/min. Rapid heating causes thermal shock and localized decomposition.

-

Data Acquisition: Record the vapor temperature precisely when a steady reflux ring reaches the thermometer bulb and the first drop of distillate collects in the receiver.

-

Extrapolation: Use a pressure-temperature nomograph (or the Clausius-Clapeyron equation) to report the boiling point at the specific vacuum level (e.g., "115 °C at 5.0 Torr").

Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point

Objective: Accurately determine the melting point of a compound that may exist as a low-melting solid or a highly viscous supercooled liquid at room temperature.

Self-Validating Mechanism: Pre-run calibration using an Indium standard ensures that both the integration of the heat flow signal (enthalpy) and the temperature axis are perfectly calibrated.

Step-by-Step Methodology:

-

Instrument Calibration: Run an Indium standard (known MP 156.6 °C) at a heating rate of 10 °C/min. Verify that the onset temperature and enthalpy of fusion match standard thermodynamic tables.

-

Sample Encapsulation: Inside a controlled glovebox (humidity < 1 ppm), weigh exactly 3.0 to 5.0 mg of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide into an aluminum Tzero pan. Hermetically seal the pan using a sample press to prevent the escape of volatile degradants during heating.

-

Thermal Cycling Setup: Load the sealed pan and an empty reference pan into the DSC cell. Purge the cell with ultra-dry nitrogen gas at a flow rate of 50 mL/min.

-

Cooling Phase (Crystallization): Cool the sample to -50 °C at a rate of 10 °C/min. Hold isothermally for 5 minutes to ensure complete crystallization of the sample, eliminating any supercooled liquid states.

-

Heating Phase (Melting): Heat the sample from -50 °C to 100 °C at a highly controlled rate of 5 °C/min.

-

Data Analysis: Analyze the resulting thermogram. Identify the primary endothermic peak. The extrapolated onset temperature (the intersection of the baseline and the leading edge of the peak) is recorded as the precise, thermodynamically accurate melting point.

Conclusion

The thermal characterization of 2,3-Dichloro-6-(trifluoromethyl)benzyl bromide requires a departure from basic laboratory techniques due to its high molecular weight, dense halogenation, and propensity for thermal degradation. By employing predictive profiling alongside self-validating, advanced analytical techniques like vacuum micro-distillation and DSC, researchers can safely and accurately determine the thermal boundaries of this critical pharmaceutical intermediate.

References

-

"2,4-Dichloro-1-(trifluoromethyl)benzene | CAS#:320-60-5 | Chemsrc", Chemsrc. 3

-

"100-39-0, Benzyl bromide Formula", ECHEMI. 2

-

"2,4-Dichlorophenacyl bromide", ECHEMI. 4

-

"CAS NO. 886501-99-1 | 2,3-DICHLORO-6-(TRIFLUOROMETHYL)BENZYL BROMIDE", Arctom. 1

Sources

Reactivity Trends of Poly-Substituted Benzyl Bromides: A Comprehensive Guide for Synthetic and Medicinal Chemistry

Executive Summary

Benzyl bromides serve as ubiquitous electrophilic hubs in organic synthesis, drug development, and materials science. Their reactivity is governed by a delicate interplay of steric hindrance and electronic modulation dictated by ring substituents. For poly-substituted systems, predicting the dominant reaction pathway—whether a concerted nucleophilic substitution (

Mechanistic Divergence: , , and SET Pathways

The benzylic position is uniquely privileged; the adjacent aromatic ring can stabilize both a developing positive charge (favoring

The specific pathway a poly-substituted benzyl bromide undergoes is heavily dictated by its substituents. Electron-donating groups (EDGs) like methoxy (

Fig 1. Mechanistic divergence of benzyl bromides into SN1, SN2, and SET pathways based on conditions.

Electronic and Steric Interplay in Poly-Substituted Systems

When designing active pharmaceutical ingredients (APIs), chemists frequently utilize poly-substituted benzyl bromides, such as 4-(2-bromomethylphenyl)benzonitrile or methyl 2-(bromomethyl)-4-chlorobenzoate. The reactivity of these complex molecules cannot be predicted by simple additive rules due to competing inductive (

Quantitative Electrophilicity and Hammett Trends

To objectively compare electrophilicity, we can analyze the first-order solvolysis rate constants. While absolute rates for bromides are higher than their chloride counterparts due to the superior leaving-group ability of bromide, the relative reactivity trends conferred by ring substituents remain directly comparable[1]. As shown in the data below, strongly electron-withdrawing groups (EWGs) like

Table 1: Solvolysis Kinetics of para-Substituted Benzylic Halide Analogues at 25°C

| Substituent (para) | First-Order Rate Constant (

Non-Linear Hammett Relationships

While traditional

-

Multi-Step Complexities: When reacting substituted benzyl bromides with cycloaliphatic amines like piperazine, non-linear plots emerge. This causality stems from the substituent exerting different magnitudes of electronic influence over multiple distinct steps in the reaction sequence (e.g., the stepwise displacement of two amine hydrogens)[2].

-

Radical SET Pathways: In transition-metal catalyzed cross-coupling (e.g., Ni-catalyzed arylbenzylation), the single electron transfer (SET) from the metal to the benzyl bromide becomes rate-limiting. Here, Hammett plots exhibit a U-shape because both electron-donating and electron-withdrawing substituents can stabilize the resulting benzylic radical. This requires a multiparameter linear regression incorporating both polar (

) and radical (

Experimental Methodology: Self-Validating Kinetic Profiling

To definitively quantify the balance between steric hindrance (e.g., an ortho-phenyl group) and electronic activation (e.g., a para-benzonitrile group) in poly-substituted molecules like 4-(2-bromomethylphenyl)benzonitrile, researchers must employ rigorous kinetic assays[4].

Causality Behind the Protocol: Traditional aliquoting and quenching methods introduce temporal errors and rely on secondary analytical techniques (like HPLC) which can suffer from baseline drift. By utilizing a Finkelstein-type reaction (Sodium Iodide in acetone), the product (NaBr) is insoluble and precipitates. This continuous removal of ions causes a proportional drop in solution conductivity, creating a closed, self-validating system where the physical readout directly mirrors the chemical conversion in real-time[4].

Step-by-Step Protocol: Conductivity-Monitored Substitution Assay

-

Reagent Preparation: Prepare 0.05 M stock solutions of the target poly-substituted benzyl bromide and Sodium Iodide (NaI) in anhydrous acetone.

-

Expert Insight: Anhydrous conditions are critical to prevent competitive solvolysis (hydrolysis) which would skew the second-order kinetic data.

-

-

Thermal Equilibration: Submerge both stock solutions and the reaction vessel in a thermostated water bath set strictly to

for 20 minutes. -

Probe Calibration: Calibrate a high-resolution conductivity probe using standard KCl solutions, then insert it into the reaction vessel containing the benzyl bromide solution.

-

Reaction Initiation: Inject an equal volume of the NaI stock solution into the vessel under vigorous stirring (e.g., 800 rpm).

-

Expert Insight: Rapid mixing eliminates mass-transfer limitations, ensuring the reaction is kinetically controlled rather than diffusion-controlled.

-

-

Real-Time Monitoring: Record the conductivity drop at 1-second intervals until the signal plateaus, indicating complete consumption of the limiting reagent.

-

Kinetic Extraction: Plot the inverse of conductivity (correlating to concentration) versus time. Extract the second-order rate constant (

) from the linear slope.

Fig 2. Self-validating conductivity workflow for real-time kinetic profiling of substitution rates.

Advanced Applications in Catalysis

The reactivity trends of benzyl bromides extend far beyond classical

References

- BenchChem. "A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Reactions." BenchChem Technical Resources.

- BenchChem. "A Comparative Analysis of the Electrophilicity of Methyl 2-(bromomethyl)-4-chlorobenzoate and Related Benzyl Bromides." BenchChem Technical Resources.

- Reddy et al. "Effect of the Substituent in the Benzylation of Piperazine." Asian Journal of Chemistry.

- Diao, T., et al. "Monovalent Nickel-Mediated Radical Formation: A Concerted Halogen-Atom Dissociation Pathway Determined by Electroanalytical Studies." NIH PubMed Central.

- NIH PMC. "Ni-Catalyzed Arylbenzylation of Alkenylarenes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Monovalent Nickel-Mediated Radical Formation: A Concerted Halogen-Atom Dissociation Pathway Determined by Electroanalytical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ni-Catalyzed Arylbenzylation of Alkenylarenes. Kinetic Studies Reveal Autocatalysis by ZnX2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application